H1 Receptor Binding Affinity in Human Brain: Doxepin vs. Amitriptyline, Nortriptyline, and Fluvoxamine
In a direct comparison using radioligand binding assays on normal human brain tissue obtained at autopsy, doxepin exhibited a Kd of 0.24 nM at the histamine H1 receptor, making it the most potent H1 antagonist among the 25 antidepressants tested [1]. By contrast, amitriptyline showed a Kd of 18 nM at the muscarinic receptor (its strongest off-target interaction), while fluvoxamine displayed a Kd of 109 µM at H1, representing a >450,000-fold difference in H1 affinity between doxepin and fluvoxamine [1]. Additionally, relative potency analysis at equivalent H1 antagonist doses shows nortriptyline is 25-fold less potent at H1 receptors than doxepin, such that at an H1-equivalent sedative dose, nortriptyline delivers 15-fold greater muscarinic and α1-adrenergic receptor blockade [2].
| Evidence Dimension | Histamine H1 receptor equilibrium dissociation constant (Kd) in human brain tissue |
|---|---|
| Target Compound Data | Doxepin Kd = 0.24 nM at H1 receptor |
| Comparator Or Baseline | Amitriptyline Kd = 18 nM at muscarinic receptor (most potent off-target); fluvoxamine Kd = 109,000 nM at H1; nortriptyline 25-fold less potent at H1 |
| Quantified Difference | Doxepin H1 affinity exceeds amitriptyline's strongest off-target by 75-fold; exceeds fluvoxamine H1 affinity by >450,000-fold; nortriptyline requires 25× higher dose for equivalent H1 occupancy |
| Conditions | [3H]pyrilamine and other radioligand binding assays; normal human brain autopsy tissue; 25 antidepressants tested |
Why This Matters
For procurement decisions involving sedative or antipruritic applications, doxepin's sub-nanomolar H1 affinity uniquely enables effective receptor occupancy at doses (3–6 mg) where other TCAs would be sub-therapeutic or would require doses that engage unwanted muscarinic and adrenergic off-targets.
- [1] Richelson E, Nelson A. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro. J Pharmacol Exp Ther. 1984 Jul;230(1):94-102. PMID: 6146709. View Source
- [2] Gillman PK. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. Br J Pharmacol. 2007 Jul;151(6):737-48. Table 6. doi: 10.1038/sj.bjp.0707255. PMC2014120. View Source
